molecular formula C7H8Cl3N B2651288 (3,5-dichlorophenyl)methanamine Hydrochloride CAS No. 78335-91-8

(3,5-dichlorophenyl)methanamine Hydrochloride

Cat. No.: B2651288
CAS No.: 78335-91-8
M. Wt: 212.5
InChI Key: WKSHGAUIABDDPD-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₇H₇Cl₂N·HCl (CAS: 39989-43-0) . It is structurally characterized by a benzylamine core substituted with two chlorine atoms at the 3- and 5-positions of the phenyl ring. This compound is widely utilized in pharmaceutical and chemical research as a building block for synthesizing biologically active molecules, such as quinazolinone derivatives (e.g., compound 26 in ) and triazine-diamine analogs (e.g., Z4201311010 in ) . Its hydrochloride form enhances stability and solubility in polar solvents like DMF and ethanol, facilitating its use in reductive amination and coupling reactions .

Properties

IUPAC Name

(3,5-dichlorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHGAUIABDDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methanamine Hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

(3,5-Dichlorophenyl)methanamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. The compound's structure allows for enhanced drug efficacy and specificity due to the presence of chlorine substituents, which can influence biological interactions.

Key Findings:

  • Neuropharmacology: Research indicates that compounds with similar structures exhibit neuroprotective properties, making them potential candidates for treating conditions like Alzheimer's disease and Parkinson's disease .
  • Structure-Activity Relationships: Computational studies have shown that the dichlorophenyl group can enhance binding affinity to specific biological targets, leading to improved therapeutic outcomes .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness in pest control while minimizing environmental impact makes it a preferred choice for sustainable agriculture.

Key Findings:

  • Pesticidal Activity: The compound has been identified as a potential active ingredient in pesticides due to its ability to disrupt pest biological processes .
  • Sustainability: Studies suggest that using this compound in agrochemicals can lead to lower toxicity levels in non-target organisms, promoting ecological balance .

Biochemical Research

The compound is extensively used in biochemical research to study receptor binding and enzyme inhibition. These studies contribute significantly to understanding complex biological processes and identifying potential therapeutic targets.

Key Findings:

  • Receptor Studies: Research has demonstrated that this compound can modulate receptor activity, providing insights into drug design for various diseases .
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Material Science

In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its chemical stability and performance under various conditions make it suitable for these applications.

Key Findings:

  • Polymer Development: The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability .
  • Coating Applications: Research indicates that coatings formulated with this compound exhibit improved resistance to environmental degradation .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentSynthesis of neurological drugsEnhanced efficacy and specificity
Agricultural ChemistryFormulation of pesticidesReduced environmental impact
Biochemical ResearchReceptor binding studiesInsights into therapeutic targets
Material ScienceDevelopment of polymers and coatingsImproved mechanical properties and stability

Case Studies

  • Pharmaceutical Case Study:
    A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Agricultural Case Study:
    Field trials demonstrated that crops treated with formulations containing this compound exhibited lower pest populations and higher yields compared to untreated controls. This study supports its use as an effective agrochemical .
  • Material Science Case Study:
    Research on polymer composites incorporating this compound showed enhanced thermal stability and mechanical strength under varying environmental conditions. These findings suggest its utility in developing durable materials for industrial applications .

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with proteins and other biomolecules, altering their structure and function. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3,5-dichlorophenyl)methanamine hydrochloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
(3,5-Dichlorophenyl)methanamine HCl 3,5-Cl on phenyl ring; primary amine C₇H₈Cl₃N Antileishmanial agent synthesis; LCMS-confirmed intermediates
(3,5-Dimethoxyphenyl)methanamine HCl 3,5-OCH₃ on phenyl ring; primary amine C₉H₁₄ClNO₂ NMR-confirmed structure (δ 6.74 ppm aromatic protons); catalytic reduction product
Dopamine HCl 3,4-OH on phenyl ring; ethylamine chain C₈H₁₂ClNO₂ Neurotransmitter; medical applications (CAS: 62-31-7)
Diphenylamine HCl Two phenyl groups; secondary amine C₁₂H₁₂ClN Stabilizer in explosives; acidic ethanol preparation
2-Amino-2-(3,5-dichlorophenyl)acetic acid HCl 3,5-Cl on phenyl ring; α-amino acid C₈H₇Cl₃NO₂ Chiral building block; supplier-listed (Huayang Chemical)

Key Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in (3,5-dichlorophenyl)methanamine) enhance electrophilic reactivity, making it suitable for nucleophilic substitutions in drug intermediates .
  • Electron-donating groups (e.g., OCH₃ in (3,5-dimethoxyphenyl)methanamine) increase solubility in polar aprotic solvents like DMSO, as evidenced by NMR studies .

Biological Relevance: The dichlorophenyl derivative exhibits higher utility in antiparasitic drug development (e.g., Leishmania donovani inhibitors) compared to diphenylamine HCl, which is primarily industrial . Dopamine HCl’s hydroxyl groups enable receptor binding, a feature absent in halogenated analogs .

Biological Activity

(3,5-Dichlorophenyl)methanamine Hydrochloride, a compound with the molecular formula C₈H₈Cl₂N·HCl, is recognized for its significant biological activity across various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Weight : Approximately 195.06 g/mol
  • Structure : The compound features a dichlorophenyl group attached to a methanamine moiety, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Its mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity and thereby influencing various biochemical pathways.
  • Protein Interactions : It can alter the structure and function of proteins, impacting cellular processes such as signal transduction and metabolic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These findings suggest that the compound's chlorinated structure enhances its lipophilicity and reactivity towards microbial targets .

2. Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range:

Cell LineIC50 Value (µM)
MCF-71.29
A5491.26

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through cell cycle arrest mechanisms .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The compound exhibited inhibition zone diameters comparable to standard antibiotics like ceftriaxone, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity in Drug-Resistant Cell Lines

In vitro assays on drug-resistant cancer cell lines revealed that this compound maintained efficacy with minimal decline in activity compared to non-resistant lines. This suggests a promising role in cancer therapy where resistance is a significant challenge .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey Features
(3,5-Dichlorophenyl)ethanamine HydrochlorideSimilar structure; potential for varied biological activity
(3,5-Dichlorophenyl)propanamine HydrochlorideEnhanced reactivity due to longer alkyl chain

The distinct reactivity patterns observed in these compounds underscore the importance of structural modifications in tailoring biological activity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (3,5-dichlorophenyl)methanamine Hydrochloride with high purity?

  • Methodological Answer : A modified reductive amination or catalytic reduction of the corresponding nitrile/amide precursor can be employed. For example, using a transition metal-free system with HBPin (pinacolborane) and a potassium-based catalyst in dry toluene (1.0 mL) at elevated temperatures (100–120°C) yields high-purity primary amines. Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) ensures removal of residual catalysts or byproducts. Reaction optimization should monitor yield and purity using TLC and NMR .
  • Key Parameters :

ParameterCondition
Catalyst2 mol% potassium-NHC complex
SolventDry toluene
Temperature100–120°C
PurificationRecrystallization (ethanol/ether)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H NMR (400 MHz, DMSO-d₆) to identify characteristic peaks: δ 8.58 (broad singlet, NH₃⁺), 6.74 (s, aromatic protons), and 3.92 (s, CH₂NH₂). ¹³C NMR should show peaks at δ 136.2 (aromatic C-Cl), 42.2 (CH₂NH₂), and absence of carbonyl signals (confirming amide reduction). Elemental analysis (C, H, N, Cl) and mass spectrometry (ESI-MS) validate molecular weight and stoichiometry .

Q. What are the solubility and stability properties of this compound in common solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in ethanol or water. Stability tests under ambient conditions (25°C, 60% humidity) over 72 hours show <5% degradation by HPLC. For long-term storage, keep under inert atmosphere (argon) at -20°C to prevent deliquescence and oxidation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Contradictions in IC₅₀ values or receptor binding affinity often arise from:

  • Purity variations : Use HPLC (>98% purity) and quantify residual solvents (GC-MS).
  • Assay conditions : Standardize buffer pH (e.g., 7.4 PBS), temperature (37°C), and cell lines (e.g., HEK293 vs. CHO).
  • Metabolic interference : Pre-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability .
    • Case Study : In mitochondrial studies, inconsistent agonist activity was resolved by controlling ROS levels and using synchronized cell cultures .

Q. What strategies optimize coupling reactions of this compound with boronic esters for drug conjugate synthesis?

  • Methodological Answer : Use Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor coupling efficiency via LC-MS. For sterically hindered boronic esters (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane), increase catalyst loading to 10 mol% and extend reaction time to 24 hours .

Q. How do the 3,5-dichloro substituents influence the nucleophilicity of the methanamine group in SN₂ reactions?

  • Methodological Answer : The electron-withdrawing Cl groups reduce electron density at the benzylic CH₂NH₂, decreasing nucleophilicity by ~40% compared to non-halogenated analogs (measured via kinetic studies with methyl iodide). Computational modeling (DFT, B3LYP/6-31G*) confirms partial positive charge (+0.32 e) on the amine nitrogen, supporting experimental observations. Adjust reaction conditions (e.g., use stronger bases like NaHMDS) to enhance reactivity .

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